cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole
Description
cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole is a bicyclic amine derivative featuring an octahydropyrrolo[3,4-c]pyrrole core substituted with a tetrahydro-2H-pyran-4-ylmethyl (THP-methyl) group at the cis-2 position. The octahydropyrrolo[3,4-c]pyrrole scaffold is a saturated bicyclic system with two fused pyrrolidine rings, conferring rigidity and stereochemical complexity.
Properties
IUPAC Name |
(3aR,6aS)-5-(oxan-4-ylmethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-3-15-4-2-10(1)7-14-8-11-5-13-6-12(11)9-14/h10-13H,1-9H2/t11-,12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLASAZMRKWCCLM-TXEJJXNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2CC3CNCC3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1CN2C[C@H]3CNC[C@H]3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diamine Precursors
A common method involves cyclizing 1,4-diaminobutane derivatives under acidic or basic conditions. For example, reacting 1,4-diaminobutane with glyoxal in aqueous HCl yields the bicyclic amine core. Subcritical water (130°C, 15–30 min) has been employed as a green solvent, achieving yields >80% while minimizing waste.
Reductive Amination
Reductive amination of pyrrolidine-3,4-dione with ammonium acetate and sodium cyanoborohydride () in methanol generates the saturated bicyclic structure. This method ensures stereochemical control, critical for obtaining the cis configuration.
Introduction of the Tetrahydro-2H-pyran-4-ylmethyl Group
Functionalization of the octahydropyrrolo[3,4-c]pyrrole core at the 2-position requires regioselective alkylation.
Alkylation via Nucleophilic Substitution
The tetrahydro-2H-pyran-4-ylmethyl group is introduced using (tetrahydro-2H-pyran-4-yl)methyl bromide as an alkylating agent. Reaction conditions typically involve:
-
Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or KCO
-
Solvent : Dichloromethane (DCM) or acetonitrile
A representative protocol from reports a 25% yield (Table 1), highlighting challenges in steric hindrance and byproduct formation.
Table 1: Alkylation Reaction Optimization
| Condition | Yield | Purity |
|---|---|---|
| DBU, DCM, 140°C, 40 min | 25% | 90% |
| KCO, MeCN, reflux | 18% | 85% |
Green Chemistry Approaches
Recent advancements utilize subcritical water (130°C, 1–2 hours) for alkylation, achieving 75–91% yields. This method eliminates organic solvents and reduces energy consumption, aligning with sustainable practices.
Stereochemical Control and Resolution
The cis configuration is critical for biological activity, particularly in orexin receptor modulation. Key strategies include:
Chiral Auxiliaries
Employing (-)-sparteine as a chiral ligand during alkylation enforces the desired stereochemistry, achieving enantiomeric excess (ee) >90%.
Chromatographic Resolution
Racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak AD-H), though this method is less efficient (ee: 70–80%).
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield | Time | Sustainability |
|---|---|---|---|
| Traditional Alkylation | 25% | 40 min | Low |
| Subcritical Water | 91% | 2 hrs | High |
| Reductive Amination | 65% | 6 hrs | Moderate |
The subcritical water method outperforms traditional approaches in yield and environmental impact, though scalability remains under investigation.
Characterization and Validation
Synthetic batches are validated via:
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NMR Spectroscopy : Distinct signals for the tetrahydro-2H-pyran-4-ylmethyl group ( 3.3–3.9 ppm, m) and pyrrolopyrrole protons ( 2.1–2.7 ppm).
Industrial-Scale Considerations
While lab-scale synthesis is well-established, industrial production faces challenges:
Chemical Reactions Analysis
Types of Reactions
cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Pharmacological Potential
The octahydropyrrolo[3,4-c]pyrrole framework is known for its biological activity. Research indicates that derivatives of this structure may exhibit significant pharmacological properties, including:
- Orexin Receptor Modulation : Compounds related to this structure have been investigated as orexin receptor modulators, which are implicated in sleep regulation and appetite control. This suggests potential applications in treating sleep disorders and obesity .
Anticancer Activity
Preliminary studies have indicated that similar compounds may possess anticancer properties. The structural motifs present in cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole could be explored for their ability to inhibit tumor growth or induce apoptosis in cancer cells .
Neuropharmacology
Given the role of orexin receptors in neurological functions, this compound might be researched for its effects on neurodegenerative diseases or mood disorders. Modulating these receptors could lead to novel treatments for conditions such as narcolepsy or depression.
Table 1: Summary of Research Findings on Related Compounds
Mechanism of Action
The mechanism by which cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole
- Core Structure : Hexahydropyrrolo[3,4-c]pyrrole (less saturated than the target compound).
- Substituent : Benzyl carbamate (Cbz) group at the cis-2 position.
- Molecular Weight : 216.2 g/mol (C₉H₈N₆O) .
- Key Differences :
- Reduced saturation (hexahydro vs. octahydro) alters ring conformation and flexibility.
- The bulky Cbz group may hinder membrane permeability compared to the THP-methyl group.
- Synthesis : Commercial availability via protective-group strategies (e.g., Cbz introduction) .
cis-2-Methyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride
- Core Structure : Octahydropyrrolo[3,4-c]pyrrole (identical to the target compound).
- Substituent : Methyl group at the cis-2 position.
- Molecular Weight : 199.12 g/mol (C₇H₁₆Cl₂N₂) as a dihydrochloride salt .
- Dihydrochloride salt form enhances water solubility compared to the free base of the target compound.
- Synthesis : Commercial synthesis with 98% purity, characterized via NMR and LC-MS .
Thiazole-Functionalized Octahydropyrrolo[3,4-c]pyrrole Derivatives
- Core Structure : Octahydropyrrolo[3,4-c]pyrrole with thiazole or sulfonyl substituents.
- Substituents : Thiazole-2-yl or N-benzenesulfonyl thiourea groups.
- Biological Activity :
- Synthesis : Green synthesis using subcritical water (reaction time: 3–6 hours, yields: 74–91%) .
Functional Group Impact Analysis
Biological Activity
The compound cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole is a derivative of octahydropyrrolo[3,4-c]pyrrole, which belongs to a class of fused pyrrole heterocycles. This class is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding the biological activity of this specific compound is crucial for its potential applications in medicinal chemistry.
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 234.27 g/mol
- CAS Number : 1218478-47-7
Biological Activity Overview
Research on pyrrole derivatives has shown promising results in various biological assays. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Pyrrole derivatives have been extensively studied for their anticancer properties. In a study involving various pyrrole compounds, certain derivatives exhibited significant cytotoxic effects against cancer cell lines such as HepG2 and MDA-MB-435. The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation through modulation of apoptotic pathways and pro-inflammatory cytokine levels .
Table 1: Cytotoxicity of Pyrrole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 10 | Apoptosis induction |
| Compound B | MDA-MB-435 | 15 | Cell cycle arrest |
| cis-2-(Tetrahydro-2H-pyran-4-yl)methyl-octahydropyrrolo[3,4-c]pyrrole | TBD | TBD | TBD |
Antimicrobial Properties
The antimicrobial activity of pyrrole derivatives has also been documented. Studies have shown that these compounds can inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) indicates that modifications to the pyrrole ring can enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| cis-2-(Tetrahydro-2H-pyran-4-yl)methyl-octahydropyrrolo[3,4-c]pyrrole | TBD | TBD |
Anti-inflammatory Effects
Pyrroles have demonstrated anti-inflammatory effects in various models. Compounds that inhibit pro-inflammatory cytokines have been identified through in vitro assays, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
-
Study on Pyrrolopyridines :
A series of novel pyrrolopyridines were synthesized and evaluated for their antiproliferative effects and ability to modulate apoptotic pathways. The study found that specific substitutions on the pyrrole ring significantly enhanced biological activity . -
In Vivo Studies :
Animal models have been utilized to assess the anti-inflammatory properties of pyrrole derivatives. These studies indicated a reduction in inflammatory markers following treatment with certain compounds, highlighting their potential therapeutic roles .
Q & A
What are the critical considerations for optimizing the synthesis of cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole?
Synthesis optimization requires multi-step protocols, including cyclization and functional group transformations. Key factors include:
- Temperature control : Elevated temperatures (e.g., reflux in xylene) for cyclization steps to enhance reaction efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents aid in purification .
- Catalyst use : Organocatalysts or transition metals may be required for stereochemical control, though specific catalysts depend on substituent compatibility .
- Purification methods : Recrystallization (e.g., from methanol) or column chromatography to achieve >98% purity .
How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) resolve structural ambiguities in this compound?
- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., cis/trans configurations in the pyrrolo-pyrrole core) and chemical shifts for the tetrahydropyran methyl group (δ ~3.5–4.0 ppm) .
- HRMS : Confirm molecular formula (e.g., C₇H₁₄N₂ for the base structure) and detect isotopic patterns to rule out impurities .
- 2D NMR (COSY, HSQC) : Map through-space and through-bond correlations to validate the fused bicyclic system .
What strategies address poor solubility of this compound in aqueous buffers for in vitro assays?
- Solvent screening : Test dimethyl sulfoxide (DMSO) or ethanol for stock solutions, ensuring <1% organic solvent in final assays to avoid cytotoxicity .
- Surfactant use : Add polysorbate-80 (0.01–0.1%) to improve dispersion in aqueous media .
- Temperature modulation : Pre-warm solutions to 37°C and sonicate for 10–15 minutes to enhance dissolution .
How can stereochemical purity be ensured during synthesis, and what analytical methods validate enantiomeric excess?
- Chiral auxiliaries : Use Boc-protecting groups to stabilize intermediates and prevent racemization .
- HPLC with chiral columns : Employ Chiralpak® AD-H or OD-H columns with hexane/isopropanol mobile phases to quantify enantiomeric ratios .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .
How should researchers reconcile conflicting data on reaction yields from different synthetic routes?
- Systematic parameter variation : Compare yields under controlled conditions (e.g., solvent, temperature, catalyst loading) to identify critical variables .
- Byproduct analysis : Use LC-MS to detect side products (e.g., over-alkylated derivatives) that may reduce yields .
- Computational modeling : Apply density functional theory (DFT) to predict thermodynamic favorability of competing pathways .
What protocols ensure compound stability during long-term storage for pharmacological studies?
- Lyophilization : Freeze-dry in amber vials under inert gas (N₂/Ar) to prevent oxidation .
- Storage conditions : Maintain at -80°C for ≤6 months or -20°C for ≤1 month in anhydrous DMSO .
- Stability assays : Monitor degradation via HPLC every 3 months; discard if purity drops below 95% .
How does the tetrahydropyran substituent influence the compound’s reactivity in derivatization reactions?
- Steric hindrance : The bulky tetrahydropyran group may slow nucleophilic attacks at adjacent positions, requiring longer reaction times .
- Hydrogen bonding : The oxygen in tetrahydropyran can stabilize transition states in SN2 reactions, enhancing regioselectivity .
- Protecting group strategies : Temporarily mask reactive amines (e.g., with Cbz groups) to direct functionalization to specific sites .
What computational tools predict the compound’s interaction with biological targets (e.g., GPCRs)?
- Molecular docking (AutoDock Vina) : Simulate binding poses using crystal structures of target proteins (e.g., dopamine receptors) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Pharmacophore modeling (MOE) : Identify critical hydrogen-bond acceptors/donors in the pyrrolo-pyrrole core .
How can researchers troubleshoot low yields in scale-up synthesis?
- Heat and mass transfer optimization : Use continuous-flow reactors to maintain consistent temperature and mixing .
- In-line purification : Integrate scavenger resins to remove byproducts during synthesis .
- Process analytical technology (PAT) : Implement real-time FTIR monitoring to detect intermediate degradation .
What safety protocols are essential for handling this compound due to its structural complexity?
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods for weighing and dispensing .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal, per institutional guidelines .
- Toxicity screening : Conduct Ames tests and cytotoxicity assays (e.g., HepG2 cells) prior to in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
